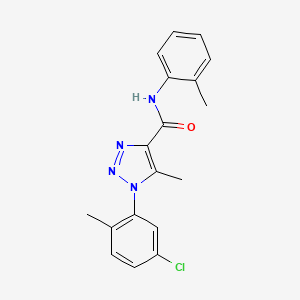

1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

Description

1-(5-Chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-chloro-2-methylphenyl group at position 1, a methyl group at position 5, and a carboxamide linker bonded to a 2-methylphenyl group. Its structure combines electron-withdrawing (chlorine) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-11-6-4-5-7-15(11)20-18(24)17-13(3)23(22-21-17)16-10-14(19)9-8-12(16)2/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXGWGDPKKYSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a halogenation reaction, where a methyl group is substituted with a chlorine atom.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Research

Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising activity against various cancer cell lines:

- MCF7 (breast cancer)

- NCI-H460 (lung cancer)

- HCT116 (colon cancer)

In particular, a study indicated that the compound exhibited an IC50 value of 0.39 ± 0.06 µM against HCT116 cell lines, demonstrating potent anticancer activity .

2. Antimicrobial Activity

Research into the antimicrobial properties of triazole compounds suggests potential applications in treating infections. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.

3. Drug Development

The compound is being evaluated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Its unique molecular structure may allow it to serve as a lead compound for developing new drugs.

4. Coordination Chemistry

In addition to biological applications, this compound is utilized in chemistry as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry .

Case Studies

-

Anticancer Activity Evaluation

A study conducted by Zheng et al. evaluated the cytotoxicity of the compound against several cancer types, confirming its potential as an effective anticancer agent . The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring can significantly enhance its potency. -

Synthesis of Derivatives

Researchers have synthesized various derivatives of this compound to explore enhanced biological activity. For instance, modifications at different positions on the phenyl rings have yielded compounds with improved efficacy against specific cancer cell lines .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF7 | Not specified | Anticancer |

| NCI-H460 | Not specified | Anticancer |

| HCT116 | 0.39 ± 0.06 | Potent anticancer |

| Various Microbes | Not specified | Antimicrobial |

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several triazole- and pyrazole-carboxamide derivatives reported in the literature. Below is a detailed comparison:

Table 1: Structural Comparison with Similar Compounds

Key Observations :

Core Heterocycle :

- The target compound uses a 1,2,3-triazole core, whereas analogs in employ pyrazole rings. Triazoles generally exhibit higher metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation .

- Pyrazole derivatives (e.g., ) often incorporate trifluoromethyl groups to enhance lipophilicity and bioactivity, a feature absent in the target compound.

Substituent Effects: The 5-chloro-2-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may influence binding to biological targets (e.g., enzymes or receptors). Similar chloroaryl groups are seen in .

Biological Activity: Pyrazole-carboxamides with trifluoromethyl groups (e.g., ) show insecticidal activity against Mythimna separata (LC₅₀: 50–200 mg/L), attributed to interactions with ryanodine receptors . The target compound’s lack of a trifluoromethyl group may reduce pesticidal potency. Triazole-carboxamides like and are explored for antifungal and anticancer applications, leveraging their ability to disrupt cellular redox balance via triazole-mediated interactions .

Key Insights :

- The target compound’s synthesis likely parallels methods in , involving amide coupling (e.g., EDCI/HOBt) or nucleophilic substitution (e.g., tert-butoxide-mediated reactions).

- Yields for analogous compounds range from 60–71% , with purification via chromatography or recrystallization .

Physicochemical and Spectroscopic Data

Table 3: Analytical Data Comparison

Notable Trends :

Biological Activity

1-(5-Chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, a member of the triazole family, has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound, identified by its CAS number 915930-30-2, features a complex structure that contributes to its diverse biological effects.

The molecular formula of this compound is , with a molecular weight of approximately 356.8 g/mol. The structure includes a triazole ring, which is known for its pharmacological importance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.8 g/mol |

| CAS Number | 915930-30-2 |

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that similar triazole compounds demonstrated potent antiproliferative effects against various cancer cell lines, including MCF-7 and HepG2. The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

- Case Study : In a comparative analysis, compounds related to triazoles were tested against MCF-7 cells. One derivative showed an IC50 value of 1.1 μM, significantly outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 1.2 μM) and 5-fluorouracil (IC50 = 18.74 μM) .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds similar to this compound have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Research Findings : In one study, certain triazole compounds exhibited substantial inhibition against these bacteria, suggesting that modifications in their chemical structure could enhance their antimicrobial properties .

Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of triazole derivatives reveal promising results. Some compounds demonstrated the ability to cross the blood-brain barrier and exhibited anti-inflammatory properties by inhibiting the NF-kB signaling pathway.

Q & A

Q. What are the key structural features and spectroscopic methods for confirming the identity of this compound?

The compound features a 1,2,3-triazole core substituted with a 5-chloro-2-methylphenyl group at position 1, a methyl group at position 5, and a 2-methylphenyl carboxamide at position 3. Structural confirmation requires:

- NMR spectroscopy : To resolve aromatic protons (6.5–8.0 ppm) and methyl groups (2.0–2.5 ppm). The carboxamide proton typically appears as a singlet near 10–12 ppm .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 340.81 (C₁₈H₁₇ClN₄O) with fragmentation patterns reflecting loss of chloro and methyl groups .

- IR spectroscopy : Stretching vibrations for the carboxamide C=O (~1650 cm⁻¹) and triazole ring (~1500 cm⁻¹) .

Q. What synthetic routes are commonly employed for this triazole-4-carboxamide derivative?

A typical synthesis involves:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Example: Reacting 5-chloro-2-methylphenyl azide with a propiolamide derivative under Cu(I) catalysis .

- Step 2 : Carboxamide coupling using EDCI/HOBt or DCC as coupling agents in anhydrous DMF or acetonitrile .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is purity assessed, and what solvents are optimal for crystallization?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold) .

- Melting point : Sharp range (e.g., 180–182°C) indicates purity. Ethanol or ethanol-DMF mixtures are preferred for recrystallization due to high solubility at elevated temperatures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction path search : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent selection : COSMO-RS simulations assess solvent polarity effects on reaction yields. Acetonitrile and DMF are computationally validated for CuAAC steps .

- Machine learning : Training models on similar triazole syntheses to predict optimal molar ratios (e.g., azide:alkyne = 1:1.2) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response normalization : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to control for cell line variability .

- Metabolic stability testing : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinase inhibition) .

Q. How does substituent variation on the triazole core impact enzymatic inhibition?

- SAR studies : Compare methyl (electron-donating) vs. chloro (electron-withdrawing) groups at position 5. Methyl enhances hydrophobic interactions in kinase binding pockets, while chloro improves metabolic stability .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to map substituent positioning in active sites .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction scalability : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity .

- Byproduct management : Optimize Cu(I) catalyst loading (0.5–1 mol%) to minimize copper residues, which require chelation steps .

- Batch consistency : Implement in-line FTIR monitoring to track reaction progression and ensure >90% conversion .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.